AC-PTYR-PTYR-PTYR-ILE-GLU-OH
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Overview
Description
The compound AC-PTYR-PTYR-PTYR-ILE-GLU-OH, also known as Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Ile-Glu-OH, is a synthetic peptide. It is composed of three phosphorylated tyrosine residues, one isoleucine residue, and one glutamic acid residue. This compound is primarily used in scientific research, particularly in the study of protein-protein interactions and signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid, glutamic acid, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (three phosphorylated tyrosine residues).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
AC-PTYR-PTYR-PTYR-ILE-GLU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The phosphoryl groups on the tyrosine residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphoryl groups under basic conditions.
Major Products
Oxidation: Formation of dityrosine cross-links.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Formation of modified peptides with substituted phosphoryl groups.
Scientific Research Applications
AC-PTYR-PTYR-PTYR-ILE-GLU-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Employed in the study of protein-protein interactions, particularly those involving phosphorylated tyrosine residues.
Medicine: Investigated for its potential role in signal transduction pathways related to diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves its interaction with proteins that recognize phosphorylated tyrosine residues. These interactions can modulate signal transduction pathways by either activating or inhibiting specific proteins. The molecular targets include proteins with Src homology 2 (SH2) domains, which bind to phosphorylated tyrosine residues and play a crucial role in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH: Another synthetic peptide with a similar structure but different amino acid sequence.
Ac-Tyr(PO3H2)-Tyr(PO3H2)-Tyr(PO3H2)-Glu-Glu-OH: A peptide with three phosphorylated tyrosine residues and two glutamic acid residues.
Uniqueness
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is unique due to its specific sequence of amino acids and the presence of three phosphorylated tyrosine residues. This structure allows it to interact with a wide range of SH2 domain-containing proteins, making it a valuable tool in the study of signal transduction pathways.
Biological Activity
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is a synthetic peptide that serves as a model compound for studying phosphorylation processes, particularly in the context of signal transduction pathways. This peptide's structure includes three phosphorylated tyrosine residues, which are crucial for its biological activity and interactions with various proteins involved in cellular signaling.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:
- Resin Loading : The initial amino acid (glutamic acid) is attached to the resin.
- Deprotection and Coupling : The protecting group on the amino acid is removed, and the next amino acid (isoleucine) is coupled using coupling reagents like HBTU or DIC.
- Repetition : The deprotection and coupling steps are repeated for each amino acid in the sequence, specifically for the three phosphorylated tyrosines.
- Cleavage and Purification : The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
This compound interacts with specific molecular targets, primarily proteins involved in signal transduction pathways. The phosphorylated tyrosine residues mimic natural substrates of protein tyrosine kinases (PTKs) and phosphatases, modulating their activity. This modulation can influence various cellular processes, including:
- Cell Growth : By activating growth factor receptors.
- Differentiation : Through signal transduction pathways that promote cellular differentiation.
- Apoptosis : By influencing survival pathways .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its role in:
- Signal Transduction : It plays a significant role in pathways involving phosphorylated tyrosine residues, which are critical for cell signaling and communication.
- Enzyme Modulation : The compound can inhibit or activate specific kinases and phosphatases, which are essential for regulating cellular functions .
- Therapeutic Potential : Research indicates that this peptide may have implications in therapeutic interventions targeting diseases related to dysregulated phosphorylation processes, such as cancer .
Case Studies
Several studies have explored the effects of this compound on cell lines:
Comparison with Similar Compounds
This compound can be compared with other phosphorylated peptides:
Compound | Structure | Biological Activity |
---|---|---|
AC-TYR(PO3H2)-TYR(PO3H2)-TYR(PO3H2)-ILE-GLU-OH | Similar sequence with variations | Used in similar signaling studies but with different specificity . |
AC-pTyr-EEIE | Contains different amino acids | Focused on different signaling pathways related to immune responses . |
Properties
CAS No. |
159439-85-7 |
---|---|
Molecular Formula |
C40H52N5O21P3 |
Molecular Weight |
1031.791 |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63)/t22-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
NIVCXPYYUZRWEH-BRUYEORJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C |
Origin of Product |
United States |
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